![molecular formula C18H15NO5 B4818651 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4818651.png)
2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide
Overview
Description
2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is a synthetic compound with potential pharmacological properties. The compound is synthesized by the reaction of 4-methoxyphenylacetic acid with 3-acetylcoumarin in the presence of acetic anhydride and sulfuric acid. The compound has been shown to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound has been shown to have antibacterial and antifungal properties, and it has been investigated for its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, and it has been investigated for its potential as a therapeutic agent for the treatment of oxidative stress and inflammation-related diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The compound has been shown to inhibit the activity of various enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO).
Biochemical and Physiological Effects
2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, and it has been investigated for its potential as a therapeutic agent for the treatment of oxidative stress and inflammation-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide in lab experiments include its potential as a therapeutic agent for the treatment of bacterial and fungal infections, oxidative stress, and inflammation-related diseases. Additionally, the compound has been shown to have a moderate yield and can be purified by recrystallization. The limitations of using the compound in lab experiments include the need for further investigation into its mechanism of action and potential side effects.
Future Directions
There are several future directions for the investigation of 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide. These include further investigation into its mechanism of action, potential therapeutic applications, and potential side effects. Additionally, the compound could be investigated for its potential as a lead compound for the development of new antibacterial, antifungal, and anti-inflammatory agents. Finally, the compound could be investigated for its potential as a tool compound for the investigation of various signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Conclusion
In conclusion, 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is a synthetic compound with potential pharmacological properties. The compound has been shown to have antibacterial and antifungal properties, as well as antioxidant and anti-inflammatory properties. The compound has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. Further investigation is needed to fully understand the mechanism of action and potential therapeutic applications of the compound.
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-8-6-11(7-9-12)17-18(23-10-15(19)20)16(21)13-4-2-3-5-14(13)24-17/h2-9H,10H2,1H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWJAGUCABUZQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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